molecular formula C12H8N2O5 B6328400 4-Hydroxy-3,3'-dinitrobiphenyl CAS No. 97851-14-4

4-Hydroxy-3,3'-dinitrobiphenyl

Cat. No.: B6328400
CAS No.: 97851-14-4
M. Wt: 260.20 g/mol
InChI Key: SLRQNUOHLJYXRG-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3’-dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O5 It consists of a biphenyl structure with hydroxyl and nitro functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3’-dinitrobiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 4-hydroxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of 4-Hydroxy-3,3’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3’-dinitrobiphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonic acids.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of biphenyl.

    Substitution: Various substituted biphenyl compounds depending on the reagents used.

Scientific Research Applications

4-Hydroxy-3,3’-dinitrobiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3’-dinitrobiphenyl involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dihydroxy-3,3’-dinitrobiphenyl
  • 4-Hydroxy-3-nitrobiphenyl
  • 3,3’-Dinitrobiphenyl

Uniqueness

4-Hydroxy-3,3’-dinitrobiphenyl is unique due to the presence of both hydroxyl and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications. The compound’s reactivity and potential for further functionalization set it apart from other similar compounds.

Properties

IUPAC Name

2-nitro-4-(3-nitrophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQNUOHLJYXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243288
Record name 4-Biphenylol, 3,3'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97851-14-4
Record name 4-Biphenylol, 3,3'-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097851144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylol, 3,3'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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